molecular formula C14H21N3O8S B1194563 Lamivudine-galactose

Lamivudine-galactose

Cat. No. B1194563
M. Wt: 391.395
InChI Key: JBAIGPJSGDDRNY-LVFVHECXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lamivudine-galactose is a lamivudine conjugate with galactose. Lamivudine (2',3'-dideoxy-3'-thiacytidine, commonly called 3TC) is a potent nucleoside analog reverse transcriptase inhibitor (nRTI). It is marketed by GlaxoSmithKline with the brand names Zeffix, Heptovir, Epivir, and Epivir-HBV. Lamivudine has been used for treatment of chronic hepatitis B at a lower dose than for treatment of HIV. It improves the seroconversion of e-antigen positive hepatitis B and also improves histology staging of the liver.

Scientific Research Applications

Lamivudine in Hepatitis B Virus Treatment and Mutation Detection

Lamivudine, a nucleoside analogue, is widely utilized as an antiviral agent for treating patients with chronic hepatitis B virus (HBV) infection. However, the emergence of the YMDD motif mutation in the HBV polymerase, which exhibits resistance to lamivudine, is a noted issue during prolonged therapy. Research has led to the development of diagnostic tools like oligonucleotide chips for detecting these YMDD motif mutants, offering insights into the prevalence of such mutations in chronic HBV-infected patients not previously treated with lamivudine. This technology represents a reliable and valuable diagnostic tool for identifying mutants resistant to antiviral therapy in chronic HBV infection (Heo et al., 2004).

Lamivudine and Hepatic Necroinflammatory Activity

Lamivudine has been associated with significant histologic improvement in many patients with chronic hepatitis B. Studies have shown that a daily dose of 100 mg of lamivudine is more effective than a 25 mg dose, substantially improving hepatic necroinflammatory activity. This improvement is crucial for patients, offering a non-invasive treatment option to manage chronic hepatitis B and potentially reduce complications associated with liver inflammation (Lai et al., 1998).

Lamivudine in Preventing Vertical Transmission of Hepatitis B

Lamivudine has also been studied for its efficacy in preventing the vertical transmission of hepatitis B virus from mother to child. Research indicates that lamivudine treatment can effectively and safely stop vertical transmission of HBV and normalize the alanine transaminase (ALT) levels of pregnant women. This finding is vital in managing HBV in pregnant women and reducing the risk of transmission to the infant, contributing to better outcomes for both mother and child (Yu et al., 2012).

properties

Product Name

Lamivudine-galactose

Molecular Formula

C14H21N3O8S

Molecular Weight

391.395

IUPAC Name

4-amino-1-((2R,5S)-2-((((2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one

InChI

InChI=1S/C14H21N3O8S/c15-7-1-2-17(14(22)16-7)8-5-26-9(25-8)4-23-3-6-10(18)11(19)12(20)13(21)24-6/h1-2,6,8-13,18-21H,3-5H2,(H2,15,16,22)/t6-,8+,9-,10+,11+,12-,13+/m1/s1

InChI Key

JBAIGPJSGDDRNY-LVFVHECXSA-N

SMILES

O=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lamivudine-galactose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lamivudine-galactose
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Lamivudine-galactose
Reactant of Route 3
Lamivudine-galactose
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Lamivudine-galactose
Reactant of Route 5
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Reactant of Route 6
Lamivudine-galactose

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